molecular formula C42H48NO2PS B6297238 [S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95% CAS No. 2162939-91-3

[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6297238
CAS RN: 2162939-91-3
M. Wt: 661.9 g/mol
InChI Key: DDAVVJQEEHFBRU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. The presence of the term “S®” and “1R” suggests that it has chiral centers, which means it can exist in different enantiomeric forms . The “adamantan-1-yl” part refers to a substituent derived from adamantane, a type of hydrocarbon with a unique, rigid three-dimensional structure. The “diphenylphosphanyl” and “xanthen-4-yl” parts suggest the presence of a phosphorus atom bonded to two phenyl groups and a xanthene moiety, respectively.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane moiety would provide a three-dimensional, cage-like structure, while the diphenylphosphanyl and xanthen-4-yl groups would add additional complexity .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can include things like melting point, boiling point, solubility, color, density, and reactivity . Without specific data, these properties can’t be accurately predicted for this compound.

Scientific Research Applications

Neuroprotective Agents

Adamantane derivatives have been synthesized with the aim of developing novel fluorescent ligands for neurological assay development. These compounds, including N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and others, have demonstrated multifunctional neuroprotective activity. They inhibit N-methyl-d-aspartate (NMDA) receptors/ion channels, calcium channels, and nitric oxide synthase, and exhibit significant free radical scavenging potential. Their bioavailability and blood-brain barrier permeability suggest potential application in neuroprotection (Joubert et al., 2011).

Synthesis of Novel Molecular Hybrids

Adamantane derivatives have been utilized in the synthesis of novel molecular hybrids, such as tetrahydropyrimidine carboxylates, which have been structurally confirmed by X-ray crystallography. These hybrids show potential for further biological applications due to their unique structural features (Kalita et al., 2016).

Adamantylation of Compounds

The adamantylation process, involving the introduction of adamantane derivatives into other molecules, has been explored for adenine and related compounds. This process highlights the chemical versatility of adamantane derivatives in synthesizing structurally diverse compounds with potential biological activities (Kovalev et al., 2021).

Polymer Chemistry

Adamantane-containing polyamide-imides (PAIs) were synthesized, demonstrating the utility of adamantane derivatives in the development of new materials. These PAIs exhibit high thermal stability and mechanical strength, indicating their potential for advanced material applications (Liaw & Liaw, 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used . Without more information, it’s difficult to provide specific safety and hazard information for this compound.

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAVVJQEEHFBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(S)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide

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